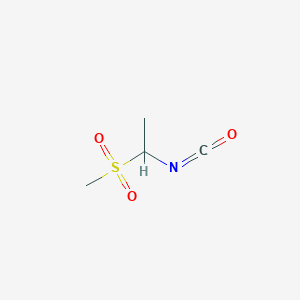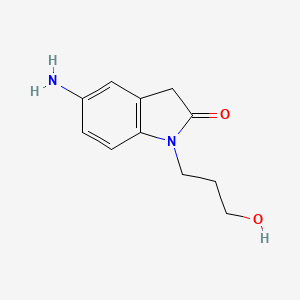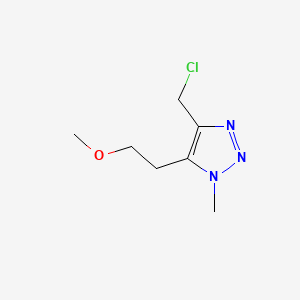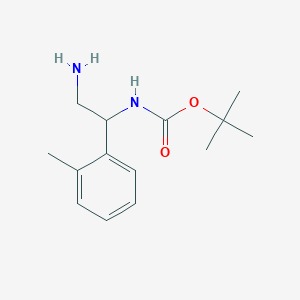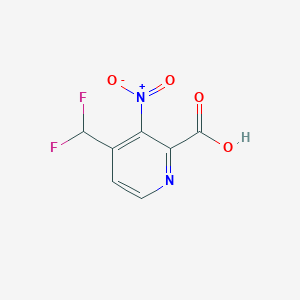
4-(Difluoromethyl)-3-nitropicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-3-nitropyridine-2-carboxylic acid is a heterocyclic compound that contains a pyridine ring substituted with a difluoromethyl group, a nitro group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-nitropyridine-2-carboxylic acid typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the difluoromethylation of a pyridine derivative using difluorocarbene reagents. This reaction can be carried out under mild conditions, often using a base such as potassium carbonate and a solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-3-nitropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(Difluoromethyl)-3-aminopyridine-2-carboxylic acid.
Reduction: 4-(Difluoromethyl)-3-nitropyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-3-nitropyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the nitro and carboxylic acid groups.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-3-nitropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can modulate cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-pyrrole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methylpyrazoline-4-carboxylic acid
Uniqueness
4-(Difluoromethyl)-3-nitropyridine-2-carboxylic acid is unique due to the combination of the difluoromethyl, nitro, and carboxylic acid groups on a pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the presence of the difluoromethyl group can improve the compound’s metabolic stability and bioavailability compared to similar compounds .
Eigenschaften
Molekularformel |
C7H4F2N2O4 |
|---|---|
Molekulargewicht |
218.11 g/mol |
IUPAC-Name |
4-(difluoromethyl)-3-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4F2N2O4/c8-6(9)3-1-2-10-4(7(12)13)5(3)11(14)15/h1-2,6H,(H,12,13) |
InChI-Schlüssel |
OAFPCVBQHVILKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1C(F)F)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


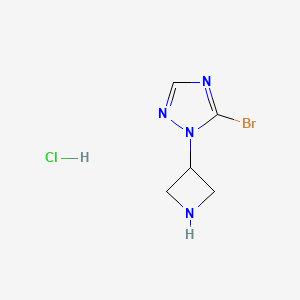
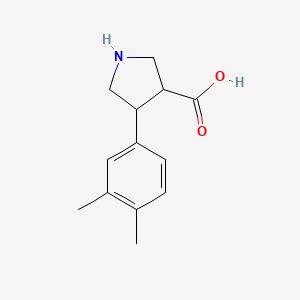

![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol](/img/structure/B13546448.png)

![1-[1-(4-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13546459.png)

![6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylicacid](/img/structure/B13546471.png)
